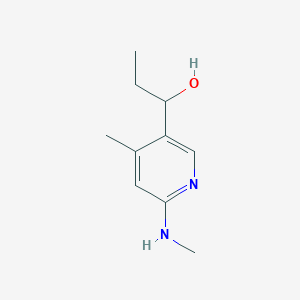![molecular formula C11H13N3O2 B11790189 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11790189.png)
3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one typically involves the assembly of the pyrazolopyridine system. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired heterocyclic structure . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
- Pyrido[2,3-b]pyrazine
- 1H-pyrazolo[3,4-b]pyridine
- Spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2′-pyrroles]
Uniqueness: 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific structural features and the presence of the hydroxy and isobutyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4H-pyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)6-14-8-4-3-5-12-9(8)13-10(15)11(14)16/h3-5,7H,6H2,1-2H3,(H,12,13,15) |
InChI Key |
QLXSCLVFSXGBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(NC(=O)C1=O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


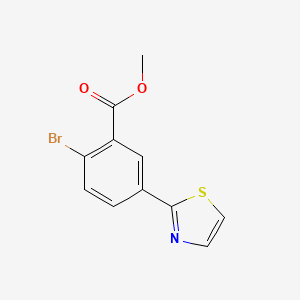


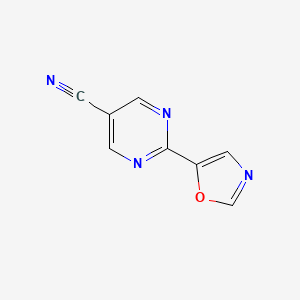

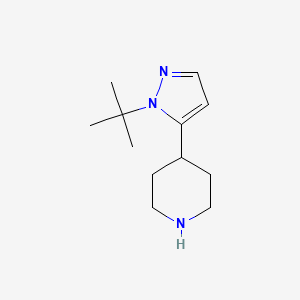
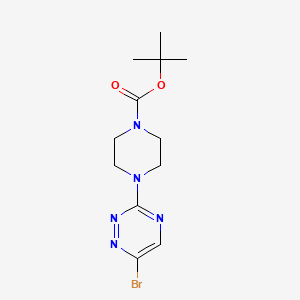


![Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11790159.png)

